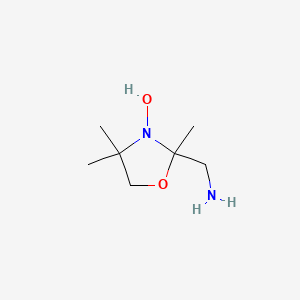

2-(Aminomethyl)-2-methyl Doxyl

Description

Foundational Principles of Nitroxide Free Radicals in Chemical Biology

The utility of nitroxide free radicals in chemical biology is rooted in their unique chemical and physical properties. Unlike many other free radicals, which are highly reactive and short-lived, nitroxides exhibit remarkable stability. This stability arises from the delocalization of the unpaired electron over the N-O bond and steric hindrance provided by bulky substituents, such as the methyl groups in the doxyl structure, which prevent dimerization and other decay reactions. rsc.org

The paramagnetic nature of the unpaired electron in the nitroxide group makes it responsive to an external magnetic field, which is the fundamental principle behind EPR spectroscopy. bruker.com The EPR spectrum of a nitroxide spin label is highly sensitive to its local environment, providing a wealth of information about the labeled molecule. cambridge.org Specifically, the spectral line shape is influenced by the rotational motion of the spin label. qeios.com In a mobile environment, rapid tumbling of the nitroxide results in sharp, well-defined spectral lines. Conversely, restricted motion, such as when a labeled protein is part of a large complex or embedded in a membrane, leads to a broader and more complex spectrum. frontiersin.org This sensitivity to molecular motion allows researchers to probe the dynamics of proteins, lipids, and other biomolecules on the nanosecond timescale. frontiersin.org

Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei, known as hyperfine interaction, provides additional structural information. The magnitude of the hyperfine splitting is dependent on the polarity of the spin label's environment. nih.gov This property can be exploited to determine the accessibility of a labeled site to water or to map the polarity profile across a biological membrane. nih.gov

Historical Development and Significance of Doxyl Spin Labels

The development of nitroxide spin labels dates back to the 1960s. nih.gov The synthesis of stable nitroxide radicals opened the door for their application as probes in biological systems. The doxyl group, a five-membered heterocyclic nitroxide, quickly became a popular choice for spin labeling due to its relative stability and the versatility of its chemical functionalization.

One of the most significant early applications of doxyl spin labels was in the study of biological membranes. By attaching a doxyl group to different positions along the acyl chain of a fatty acid, such as stearic acid, researchers were able to create a series of "doxyl stearic acid" spin labels. qeios.comnih.gov When incorporated into lipid bilayers, these probes provided unprecedented insights into the fluidity and organization of membranes. qeios.com The EPR spectra of these labels revealed a gradient of mobility within the membrane, with the headgroup region being relatively rigid and the hydrocarbon core being more fluid. nih.gov

The advent of site-directed spin labeling (SDSL) in the late 1980s revolutionized the use of nitroxide probes, including doxyl derivatives. nih.gov This technique involves the introduction of a specific amino acid, typically cysteine, at a desired position in a protein through site-directed mutagenesis. This cysteine residue can then be specifically reacted with a sulfhydryl-reactive spin label. This approach allows for the precise placement of a spin label at virtually any position within a protein, enabling detailed studies of protein structure, conformational changes, and interactions. researchgate.net

Positioning of 2-(Aminomethyl)-2-methyl Doxyl within Contemporary Biophysical and Biochemical Research

The specific structure of this compound, with its primary amine functional group, positions it as a valuable tool for contemporary biophysical and biochemical research. While extensive research specifically detailing the applications of this exact compound is not widely available in public literature, its utility can be inferred from its chemical properties and the established applications of other amine-reactive spin labels.

The aminomethyl group provides a reactive handle for covalent attachment to various functional groups on biomolecules. For instance, it can be coupled to carboxyl groups on proteins or other molecules through the formation of an amide bond. This offers an alternative labeling strategy to the more common cysteine-directed labeling with methanethiosulfonate (B1239399) (MTS) or maleimide (B117702) spin labels. This is particularly useful for proteins that lack accessible cysteine residues or where the introduction of a cysteine might perturb the protein's structure or function.

Given the established use of doxyl labels in membrane studies, this compound is well-suited for investigating the interactions of peptides and proteins with lipid bilayers. nih.govnih.gov By labeling specific residues on a membrane-active peptide, researchers can use EPR to determine the depth of membrane penetration, the orientation of the peptide within the bilayer, and any conformational changes that occur upon membrane binding.

The synthesis of the oxalic acid salt of 2-aminomethyl-3-oxyl-2,4,4-trimethyl-1,3-oxazolidine, a precursor to this compound, has been reported, highlighting its potential for creating novel spin labeling reagents. researchgate.net The water solubility of this salt makes it a promising candidate for various applications in aqueous biological systems. researchgate.net

Table 2: Typical EPR Hyperfine Splitting Constants (A₀) for Doxyl Labels in Different Environments

| Environment | Approximate A₀ (Gauss) |

| Apolar (e.g., hydrocarbon core of a membrane) | 14.5 |

| Polar (e.g., aqueous solution) | 15.0 - 16.0 |

| Intermediate Polarity (e.g., membrane interface) | 14.7 - 15.5 |

These are approximate values and can vary depending on the specific doxyl derivative and the precise nature of the environment. Data is synthesized from studies on doxyl-stearic acids and other doxyl probes. scielo.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKLNBRCPRICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1O)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747012 | |

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663610-75-1 | |

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Aminomethyl 2 Methyl Doxyl

Established Synthetic Pathways for 2-(Aminomethyl)-2-methyl Doxyl Precursors

The synthesis of this spin label is a multi-step process that first involves the construction of a non-paramagnetic precursor, which is later converted to the final nitroxide radical.

The foundational structure of the Doxyl spin label is the oxazolidine (B1195125) ring. A general and established method for creating this heterocyclic system involves the condensation of a ketone with an aminoalcohol. st-andrews.ac.uk For the synthesis of the this compound precursor, the specific reactants are typically a ketone and 2-amino-2-methyl-1-propanol. google.com This reaction is often carried out in the presence of a catalytic amount of an acid like p-toluenesulfonic acid. google.com

One documented synthetic route to a related compound, the oxalic acid salt of 2-aminomethyl-3-oxyl-2,4,4-trimethyl-1,3-oxazolidine, begins with 1-chloroacetone. researchgate.net A key step in this pathway involves the formation of an intermediate where the amine is protected, such as 2-(N-Phthalimidomethyl)-2,4,4-trimethyl-1,3-oxazolidine, to prevent unwanted side reactions during the construction and modification of the core structure. researchgate.net The final aminomethyl precursor is then obtained by deprotecting this intermediate.

Table 1: Key Reagents in Precursor Synthesis

| Reagent/Intermediate | Role in Synthesis |

|---|---|

| Ketone (e.g., Acetone) | Carbon source for the C2 position of the oxazolidine ring. |

| 2-Amino-2-methyl-1-propanol | Provides the backbone for the oxazolidine ring, including the nitrogen and oxygen atoms and the C4 methyl groups. google.com |

| 1-Chloroacetone | An alternative starting material for the synthesis of the oxazolidine framework. researchgate.net |

| Phthalimide | A protecting group for the primary amine, forming a stable phthalimidomethyl intermediate. researchgate.net |

The defining feature of the spin label is its paramagnetic nitroxide radical. This is generated by the oxidation of the secondary amine within the precursor's oxazolidine ring. st-andrews.ac.uk The nitrogen atom in the oxazolidine is converted from a hydroxylamine (B1172632) or secondary amine state to a stable nitroxyl (B88944) radical (N-O•). rsc.org

A widely used and effective method for this conversion is oxidation with m-chloroperbenzoic acid (m-CPBA). google.com This reagent selectively oxidizes the ring's secondary amine to the corresponding nitroxide without disrupting the rest of the molecule. google.com The stability of the resulting radical is enhanced by the presence of four adjacent methyl groups (two at C2 and two at C4), which provide steric protection against reduction or other deactivating reactions. st-andrews.ac.uk

Strategies for Functionalization and Derivatization

The primary amine on the 2-(aminomethyl) group is the key functional handle for derivatization. It serves as a versatile nucleophilic point of attachment for a wide range of moieties, enabling the creation of tailored spin probes for specific applications.

This compound is frequently used to synthesize novel amphiphilic spin probes. cymitquimica.comguidechem.com In these constructs, the Doxyl moiety, with its polar aminomethyl group, constitutes the hydrophilic head of the molecule. usbio.netlabmix24.com To create an amphiphilic probe, the primary amine is typically acylated with a long, lipophilic hydrocarbon chain, such as a fatty acid. This reaction forms a stable amide bond and attaches a hydrophobic tail to the polar head group. The resulting amphiphilic molecule can then be incorporated into lipid bilayers or micelles to study membrane structure and dynamics. This approach is analogous to the design of other lipid spin probes, such as n-doxyl phosphatidylcholines, which are used to probe the environment along the lipid binding channels of proteins. researchgate.net

To be used as a spin labeling reagent for biomolecules, the this compound must be functionalized with a group that can react specifically with a target on a protein or other macromolecule. The primary amine is readily reacted with various bifunctional electrophilic reagents to generate these reactive spin labels. researchgate.net This strategy transforms the spin probe into a tool for covalent modification. researchgate.net

Commonly introduced functionalities are those that target the thiol group of cysteine residues, due to their high nucleophilicity and relatively low abundance in proteins. wikipedia.org

Table 2: Electrophilic Functionalizations for Spin Labeling

| Reactive Group | Target on Biomolecule | Type of Linkage |

|---|---|---|

| Maleimide (B117702) | Thiol (Cysteine) | Thioether |

| Iodoacetamide (B48618) | Thiol (Cysteine) | Thioether |

| Methanethiosulfonate (B1239399) (MTS) | Thiol (Cysteine) | Disulfide |

| Isothiocyanate | Amine (Lysine, N-terminus) | Thiourea |

The synthesis of these reagents involves reacting the amine of the spin label with a compound containing both the desired electrophilic group and a second group that reacts with the amine, for example, an acid chloride or NHS ester.

The ultimate goal of creating functionalized spin labeling reagents is to attach them to a specific location within a biomolecule, a process known as site-directed spin labeling (SDSL). wikipedia.org This technique provides high-resolution information about protein structure, dynamics, and interactions. wikipedia.org

The most common SDSL strategy involves using site-directed mutagenesis to introduce a cysteine residue at the desired location in a protein that otherwise lacks surface-accessible cysteines. wikipedia.org The protein is then reacted with a spin label functionalized with a thiol-reactive group, such as a maleimide or methanethiosulfonate (MTSL). wikipedia.orgmdpi.com This results in the covalent attachment of the spin probe exclusively at the engineered site. nih.gov

More advanced methods for site-specific conjugation are also compatible with amine-functionalized spin labels. For instance, the amine can be modified to carry an alkyne or azide (B81097) group. This allows the spin label to be attached to a protein containing a bioorthogonal partner (an azide or alkyne, respectively, introduced via a non-canonical amino acid) using highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comchemistryviews.org This approach expands the toolkit for labeling proteins in complex environments, including on the surface of or inside living cells. mdpi.com

Advanced Spectroscopic Characterization and Electron Paramagnetic Resonance Epr Applications of 2 Aminomethyl 2 Methyl Doxyl

Fundamental Principles of Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Spin Labels

EPR spectroscopy is a magnetic resonance technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field. The technique is specific to species with unpaired electrons, such as nitroxide radicals. nih.gov In a nitroxide like 2-(Aminomethyl)-2-methyl Doxyl, the unpaired electron is primarily localized on the N-O bond. mpg.de

The spin of the unpaired electron (S=1/2) interacts with the applied magnetic field, leading to two energy states (spin-up and spin-down). The energy separation between these states is proportional to the strength of the magnetic field. A key feature of nitroxide EPR spectra is the hyperfine interaction, which is the coupling between the electron spin and the nuclear spin of the nitrogen atom (¹⁴N, with nuclear spin I=1). researchgate.net This interaction splits each electron spin level into three sublevels, resulting in a characteristic three-line EPR spectrum for a nitroxide tumbling rapidly in a solution of low viscosity. researchgate.net

The precise appearance of the EPR spectrum is dictated by two principal magnetic tensors: the g-tensor and the hyperfine coupling A-tensor. Both of these tensors are anisotropic, meaning their values depend on the orientation of the nitroxide molecule with respect to the external magnetic field. In a frozen solution or when the spin label's motion is restricted (e.g., when attached to a large macromolecule), this anisotropy is not averaged out and results in a broad, complex powder pattern spectrum. Conversely, rapid, isotropic tumbling of the spin label averages these tensors, yielding three sharp lines of equal intensity. The shape of the EPR spectrum is therefore a sensitive reporter on the rotational motion of the spin label. nih.govresearchgate.net

Quantitative and Qualitative Spectroscopic Analysis of this compound Spectra

Detailed analysis of the EPR spectra of nitroxide spin labels provides a wealth of information. While specific, comprehensive EPR tensor data for the isolated this compound is not extensively documented in publicly accessible literature, the analysis follows well-established principles for the DOXYL class of nitroxides. The following sections describe the analysis using representative data for DOXYL-type spin labels. nih.govmpg.de

The hyperfine coupling (A) tensor describes the interaction between the unpaired electron and the ¹⁴N nucleus. This interaction is composed of an isotropic component (a_iso) and an anisotropic, or dipolar, component. In a rigid, frozen sample, the principal components of the A-tensor (A_xx, A_yy, A_zz) can be determined from the powder pattern spectrum. The largest splitting, observed at the outer extremities of the spectrum, corresponds to 2A_zz.

The isotropic hyperfine coupling constant, a_iso = (A_xx + A_yy + A_zz) / 3, is particularly sensitive to the polarity of the nitroxide's local environment. researchgate.net An increase in solvent polarity leads to increased spin density on the nitrogen atom, resulting in a larger a_iso value. This property allows DOXYL-type spin labels to serve as probes for local polarity, for instance, in mapping the polarity profile across a lipid membrane. nih.govmpg.de For DOXYL spin labels, a_iso values typically range from approximately 14 to 16 Gauss (G) or 1.4 to 1.6 millitesla (mT), depending on the solvent. nih.govmpg.de

| Parameter | Description | Representative Value (Aprotic, Low Polarity) | Representative Value (Protic, High Polarity) |

| a_iso (Gauss) | Isotropic hyperfine coupling constant | ~14.5 G | ~15.8 G |

| A_zz (Gauss) | Principal component of the hyperfine tensor parallel to the N-O p-orbital | ~32-34 G | ~32-34 G |

Note: Values are representative for the DOXYL class of nitroxides and can vary based on the specific molecular environment and solvent. Data compiled from literature. nih.govmpg.de

The g-tensor reflects the interaction of the electron's spin and orbital angular momentum with the external magnetic field. Like the A-tensor, the g-tensor is anisotropic. The principal values (g_xx, g_yy, g_zz) can be extracted from spectral simulations or high-frequency EPR experiments. The g_xx component is particularly sensitive to the polarity and hydrogen-bonding capacity of the local environment. nih.govresearchgate.net Specifically, g-values tend to decrease with increasing local dielectric constant. mpg.de The g_zz component is typically close to the free electron g-value (g_e ≈ 2.0023) and is less sensitive to the environment. nih.gov

| Parameter | Description | Representative Value (Aprotic, Low Polarity) | Representative Value (Protic, High Polarity) |

| g_xx | Principal component of the g-tensor | ~2.0088 | ~2.0082 |

| g_yy | Principal component of the g-tensor | ~2.0061 | ~2.0058 |

| g_zz | Principal component of the g-tensor | ~2.0022 | ~2.0022 |

| g_iso | Isotropic g-value | ~2.0057 | ~2.0054 |

Note: Values are representative for the DOXYL class of nitroxides. The isotropic g-value is calculated as g_iso = (g_xx + g_yy + g_zz) / 3. Data compiled from literature. nih.govmpg.dempg.de

Computer simulation is an indispensable tool for extracting quantitative dynamic information from EPR spectra. By simulating the EPR spectrum using the anisotropic A- and g-tensors as input parameters and varying the motional parameters, one can achieve a best-fit to the experimental spectrum. researchgate.net The line shape of the experimental spectrum is directly influenced by the rate and anisotropy of the spin label's rotational motion.

Three motional regimes are typically distinguished:

Fast motion: Characterized by sharp, well-resolved hyperfine lines.

Slow motion: The spectrum is a broad powder pattern, where the rate of motion is comparable to the timescale of the EPR experiment. The line shape is highly sensitive to small changes in rotational speed.

Intermediate motion: The lines become broad and distorted, and simple line-height ratios are no longer sufficient to describe the dynamics.

Sophisticated simulation programs can model the motion of the spin label, providing detailed information about the local dynamics of the macromolecule to which it is attached. researchgate.net

Exploration of Molecular Dynamics and Rotational Correlation Times via EPR

One of the most powerful applications of SDSL-EPR is the characterization of molecular dynamics. The rotational motion of a spin label attached to a macromolecule is described by the rotational correlation time (τ_c), which is a measure of the average time it takes for the molecule to rotate by one radian. ethz.chbiorxiv.org

The EPR spectrum's line shape is highly sensitive to τ_c in the nanosecond to sub-nanosecond range. nih.gov

For fast, isotropic motion (τ_c < 1 ns), the correlation time can be estimated from the relative heights and widths of the three hyperfine lines.

In the slow motional regime (τ_c > 3 ns), τ_c is determined by comparing the experimental spectrum to a series of simulated spectra calculated for different correlation times. nih.gov The separation between the outer extrema of the spectrum is a key parameter that increases as the motion slows down.

Applications of 2 Aminomethyl 2 Methyl Doxyl in Biological Membrane Research

Elucidation of Membrane Heterogeneity and Lipid Domain Formation

The concept of the cell membrane as a simple, fluid bilayer has been replaced by a more complex model featuring lateral heterogeneity, including specialized lipid domains or "rafts". Current time information in Bangalore, IN. These domains, often enriched in cholesterol and sphingolipids, play crucial roles in cellular signaling and protein trafficking. k-state.eduresearchgate.net Spin probes synthesized from 2-(Aminomethyl)-2-methyl Doxyl are instrumental in studying these structures.

By designing probes with different hydrophobic anchors, researchers can target them to specific regions of the membrane. The EPR spectrum of the doxyl group is highly sensitive to its motional freedom and the polarity of its surroundings. When a probe moves from a fluid, disordered lipid environment to a more rigid, ordered domain, its EPR spectrum changes significantly. This allows for the detection and characterization of coexisting lipid phases. cymitquimica.com

Research Findings: Studies using various doxyl-containing spin labels have demonstrated the ability to distinguish between liquid-ordered (Lo) and liquid-disordered (Ld) phases in model membranes. cymitquimica.com For example, the partitioning of stearic acid spin labels (SASLs) into different lipid domains can be quantified, providing insights into the composition and stability of these microstructures. avantiresearch.com While direct data for probes derived from this compound is specific to their unique design, the principles established with other doxyl probes are directly applicable.

Investigation of Lipid Bilayer Fluidity and Permeability

Membrane fluidity is a critical parameter that affects numerous cellular processes, including transport and enzyme activity. mdpi.comresearchgate.net It is influenced by factors such as lipid composition, cholesterol content, and temperature. escholarship.org Spin probes provide a direct measure of this fluidity at the molecular level. The rotational motion of the doxyl group, reflected in the EPR spectral line shape, correlates with the viscosity of its immediate environment.

Similarly, membrane permeability to small molecules like oxygen can be assessed. Paramagnetic agents like molecular oxygen cause a broadening of the EPR signal when they collide with the spin label. The extent of this broadening provides a measure of the local concentration and diffusion of the agent, which is directly related to membrane permeability. Studies have shown that liposome (B1194612) bilayers can be more fluid and permeable to oxygen than nanodiscs of the same lipid composition, a difference revealed by doxyl-labeled lipids.

Interactive Data Table: Order Parameters from Spin Label Studies

The order parameter, S, is a key metric derived from EPR spectra that quantifies the motional freedom of a spin label. A value of S=1 indicates a completely rigid orientation, while S=0 signifies isotropic, unrestricted motion. The table below presents hypothetical but representative data illustrating how order parameters might vary for a probe in different membrane environments, reflecting changes in fluidity.

| Membrane System | Treatment | Order Parameter (S) | Implied Fluidity |

| CHO Cells | Untreated | 0.680 | Low |

| CHO Cells | Colcemid Treatment | 0.648 | High |

| CHO Cells | Vinblastine Treatment | 0.655 | High |

This data is illustrative, based on findings from studies on Chinese Hamster Ovary (CHO) cells using 5-doxyl stearic acid, demonstrating how EPR can detect changes in membrane fluidity upon cytoskeletal disruption.

Characterization of Spin Label-Membrane Interactions and Orientations

The precise location and orientation of a spin probe within the lipid bilayer are crucial for the correct interpretation of EPR data. The design of probes using this compound allows for the creation of molecules where the paramagnetic group is positioned at a defined distance and orientation relative to the membrane surface.

By attaching the this compound moiety to different positions along a lipid acyl chain or to a headgroup, spin labels can probe the membrane at various depths. This positional sensitivity is critical for mapping the gradients of fluidity, polarity, and oxygen accessibility across the bilayer. avantiresearch.com

For instance, a probe with the doxyl group near the polar headgroup (e.g., at the 5-carbon position of a stearic acid chain) reports on the properties of the interfacial region, while a probe labeled deeper within the hydrophobic core (e.g., at the 16-carbon position) reveals the dynamics at the center of the bilayer. Comparing the EPR spectra from a series of such probes provides a detailed profile of the bilayer's physical properties.

Research Findings: Studies comparing 5-doxyl and 16-doxyl stearic acid probes in cell membranes have shown a considerable difference in their respective order parameters, with the probe deeper in the membrane (16-doxyl) exhibiting significantly more motional freedom (a lower order parameter) than the one near the surface (5-doxyl). This demonstrates a clear fluidity gradient from the more constrained interfacial region to the more fluid core.

The doxyl group itself has a specific orientation. The 2pπ orbital containing the unpaired electron is oriented perpendicular to the plane of the oxazolidine (B1195125) ring. Synthesizing probes where the doxyl group is held in a fixed orientation relative to the main axis of the probe molecule can provide detailed information about the orientation of the probe itself within the membrane. researchgate.net For probes derived from this compound, where the doxyl group is part of the polar headgroup, the orientation is designed to place the unpaired electron's orbital perpendicular to the membrane surface. researchgate.net This specific orientation makes the spectroscopic readout particularly sensitive to motions perpendicular to the membrane normal, such as the librational wobble of the entire lipid molecule.

Application of 2 Aminomethyl 2 Methyl Doxyl in Protein Structural Biology and Dynamics

Site-Directed Spin Labeling (SDSL) Strategies with 2-(Aminomethyl)-2-methyl Doxyl Analogues

Site-Directed Spin Labeling (SDSL) is a technique that involves the introduction of a spin label at a predetermined site in a protein. wikipedia.org This is most commonly achieved by using site-directed mutagenesis to introduce a cysteine residue at the location of interest, followed by chemical modification of the cysteine's unique sulfhydryl group. wikipedia.orgmdpi.com For a Doxyl-based spin label to be effective in this strategy, it must be functionalized with a cysteine-reactive group.

The compound this compound possesses a primary amine group which serves as a key point for chemical modification. This amine can be readily coupled to various bifunctional crosslinkers that contain an amine-reactive moiety (like an N-hydroxysuccinimide ester) on one end and a sulfhydryl-reactive moiety on the other. Common sulfhydryl-reactive groups used for SDSL include maleimides, iodoacetamides, and methanethiosulfonates. wikipedia.orglibretexts.orgmdpi.com The reaction of a maleimide (B117702) group with a cysteine thiol, for instance, forms a stable thioether bond, covalently tethering the Doxyl spin label to the protein. frontiersin.org This strategy allows the stable Doxyl nitroxide core to be placed specifically within the protein structure.

While the methanethiosulfonate (B1239399) spin label (MTSL) is one of the most frequently used reagents due to its high reactivity and small size, labels with different core structures and linker properties, such as those derived from Doxyl analogues, provide alternative probes that can offer advantages in terms of stability or report on different aspects of local dynamics. mdpi.comfrontiersin.org For example, spin labels that form thioether bonds (from maleimide or iodoacetamide (B48618) linkers) are resistant to cleavage in the reducing environments found inside cells, a known limitation of the disulfide bond formed by MTSL. ethz.ch

The table below outlines potential strategies for converting an amine-functionalized Doxyl into a cysteine-reactive spin label for SDSL applications.

| Reactive Moiety | Linker Chemistry Example | Resulting Bond | Key Characteristics |

| Maleimide | Reaction of the Doxyl-amine with a heterobifunctional linker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). | Thioether | Stable bond, highly specific for thiols at pH 6.5-7.5. nih.gov |

| Iodoacetamide | Reaction of the Doxyl-amine with an iodoacetic acid derivative. | Thioether | Forms a stable bond, an alternative to maleimides. rsc.org |

| Methanethiosulfonate | Synthesis of a methanethiosulfonate derivative from the Doxyl-amine. | Disulfide | Highly reactive and specific for thiols, but bond can be cleaved by reducing agents. frontiersin.org |

Probing Protein Conformational States and Transitions

Once a Doxyl analogue is covalently attached to a protein, EPR spectroscopy can be used to monitor its local environment. The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion. wikipedia.org When the protein undergoes a conformational change, the environment around the spin label is altered, leading to a change in the label's mobility. This change is directly reflected in the shape of the EPR spectrum, providing a powerful method for studying protein function and dynamics. mdpi.comnih.gov

A key application is monitoring the conformational changes that occur upon ligand binding, substrate turnover, or interaction with other proteins. For example, studies on serum albumin have utilized Doxyl-stearic acid spin probes (analogues where the Doxyl ring is attached to a fatty acid) to investigate binding and conformational changes. researchgate.net The EPR spectrum of the Doxyl probe can distinguish between weakly and strongly bound states, and the addition of other ligands can displace the probe, revealing details about binding competition and allosteric effects. researchgate.net

Similarly, by attaching a Doxyl analogue to a specific site in an enzyme or receptor, researchers can track the structural transitions that define its functional cycle. The EPR lineshape provides information on whether the region is structured or disordered, and how its structure changes between different functional states (e.g., active vs. inactive). These changes can be quantified by analyzing the spectral lineshape to determine the degree of mobility of the spin label, which correlates with the local protein structure. mdpi.com

The following table presents hypothetical research findings illustrating how Doxyl spin labels could be used to probe conformational changes in different protein systems.

| Protein System | Labeling Site | Transition Studied | Observed EPR Change | Interpretation |

| Kinase ABC | Activation Loop | Phosphorylation (Activation) | Spectrum shifts from a "mobile" to a more "immobilized" lineshape. | The activation loop becomes more ordered and structurally defined upon phosphorylation. |

| Transporter XYZ | Extracellular Gate | Substrate Binding | Increased mobility of the spin label. | Substrate binding induces a more open and flexible conformation in the extracellular gate region. |

| Human Serum Albumin | Fatty Acid Binding Site 1 | Drug Competition | Displacement of a Doxyl-stearic acid probe by a drug molecule. | The drug competes for the same binding site as the fatty acid probe. researchgate.net |

Analysis of Local Protein Dynamics, including Side Chain and Methyl Group Motions

By simulating the experimental EPR spectra, one can extract quantitative parameters that describe these dynamics, such as the rotational correlation time (τc), which is a measure of the speed of rotational motion. mdpi.com A highly mobile label (low τc) indicates a flexible or solvent-exposed site, while a restricted or immobilized label (high τc) suggests a location within a well-ordered, tightly packed protein core or an interface. mdpi.comnih.gov

This approach allows researchers to map the dynamic landscape of a protein surface or to identify flexible hinges and loops that are crucial for function. For instance, molecular dynamics simulations and EPR experiments on lipids with Doxyl labels at various positions show that the mobility of the nitroxide group is highly dependent on its depth within the lipid bilayer and the local packing. nih.govacs.org A similar principle applies to proteins: a Doxyl label attached to a protein side chain will report on the local structural constraints and dynamics. The flexibility of the spin label's linker itself can also contribute to the observed motion, and multicomponent spectra can arise from the protein existing in different conformational substates. mdpi.com

| Protein Site Type | Expected Label Mobility | Typical EPR Spectrum | Interpretation of Dynamics |

| Solvent-exposed loop | High | Sharp, narrow lines, resembling a freely tumbling radical. | The protein region is highly flexible and disordered. |

| Surface alpha-helix | Intermediate | Broader lines, showing some motional restriction. | The side chain has some rotational freedom but is constrained by the helical structure. |

| Buried in protein core | Low (Immobilized) | Very broad, "powder pattern" spectrum. | The label is in a tightly packed, rigid environment with very slow motion. |

| Protein-protein interface | Low (Immobilized) | Very broad spectrum. | The label's motion is restricted by the interaction with a binding partner. |

Contributions to Proteomics Research and Protein-Protein Interactions

While SDSL-EPR is often used to study a single protein, its application extends to the investigation of protein-protein interactions and protein complexes, which are central themes in proteomics. frontiersin.org A key technique in this area is Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed Electron Double Resonance (PELDOR). frontiersin.orgethz.ch DEER measures the magnetic dipole-dipole interaction between two paramagnetic centers, allowing for the precise determination of distances between them in the range of approximately 1.8 to 10 nanometers. frontiersin.orgethz.ch

To study a protein-protein interaction, a Doxyl analogue spin label can be introduced onto each of the interacting partner proteins. The DEER experiment will then yield the distance distribution between the two labels, providing direct structural information about the geometry of the protein complex. This is invaluable for validating docking models, mapping interaction interfaces, and characterizing the conformational changes that occur upon complex formation. pnas.org This approach is not limited by the size of the complex, making it suitable for systems that are challenging for other structural biology techniques like NMR or X-ray crystallography. nih.gov

By systematically mapping multiple distances within a complex or by studying how interactions affect protein networks, SDSL-EPR contributes to the broader goals of structural proteomics. It helps to elucidate the architecture of molecular machines and to understand how transient interactions mediate cellular processes. nih.govnih.gov

| Research Goal | DEER Experiment Setup | Information Gained | Contribution to Proteomics |

| Validate a protein dimer interface | Label identical sites on two monomers. | A single distance distribution confirming the dimer's symmetry and interface. | Provides structural validation of a protein complex. |

| Map a transient protein-protein interaction | Label one site on each interacting protein. | Distance distribution between the proteins, defining their relative orientation. | Characterizes the structure of transient signaling complexes. frontiersin.org |

| Characterize a large conformational change | Label two different domains on the same protein. | A shift in the distance distribution upon addition of a ligand. | Reveals the mechanism of allosteric regulation within a protein. |

| Determine the arrangement of subunits in a complex | Use multiple pairs of labeled sites across different subunits. | A set of distance restraints to build a low-resolution model of the entire complex. | Elucidates the architecture of large macromolecular assemblies. |

Integration of 2 Aminomethyl 2 Methyl Doxyl Studies with Complementary Advanced Methodologies and Computational Approaches

Synergistic Applications with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. The introduction of a paramagnetic center, such as the nitroxide radical in 2-(Aminomethyl)-2-methyl Doxyl, can provide valuable long-range distance information that is not readily accessible through conventional NMR experiments.

Paramagnetic Relaxation Enhancement (PRE) in NMR

Paramagnetic Relaxation Enhancement (PRE) is an NMR phenomenon where the relaxation rates of nuclear spins are increased by the presence of a paramagnetic center. This effect is exquisitely sensitive to the distance between the unpaired electron of the spin label and the surrounding nuclei, following an r⁻⁶ distance dependence. By attaching this compound to a specific site on a biomolecule, researchers can measure the PRE effects on nearby nuclei and derive distance restraints up to ~35 Å. nih.gov These long-range restraints are crucial for defining the tertiary and quaternary structures of proteins and their complexes, especially for characterizing transient or sparsely populated states that are invisible to conventional structural methods. nih.gov

For instance, in studies of intrinsically disordered proteins or large macromolecular assemblies, the introduction of a spin label can help to map the global fold and domain organization. A typical PRE experiment involves acquiring NMR data on the spin-labeled biomolecule in both its paramagnetic (oxidized) and diamagnetic (reduced, e.g., by adding ascorbic acid) states. The intensity ratios of the NMR signals in these two states provide a measure of the PRE effect. researchgate.net

While specific PRE studies utilizing this compound are not prevalent in the literature, the methodology has been extensively demonstrated with other nitroxide spin labels like MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate). For example, PRE-NMR has been used to visualize the transient encounter complexes between proteins, providing critical insights into the mechanisms of molecular recognition. nih.gov

Table 1: Representative PRE-derived distance restraints for a spin-labeled protein.

| Residue Number | PRE (Ipara/Idia) | Derived Distance (Å) |

| 10 | 0.25 | < 15 |

| 25 | 0.50 | ~ 20 |

| 40 | 0.75 | ~ 25 |

| 55 | 0.95 | > 30 |

This table presents hypothetical data to illustrate the relationship between PRE values and derived distances.

Multidimensional NMR for Structural and Dynamic Insights

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are fundamental to the de novo structure determination and detailed dynamic analysis of biomolecules. researchgate.net When combined with the long-range distance restraints from PRE experiments using spin labels like this compound, the power of multidimensional NMR is significantly amplified.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy allow for the assignment of resonances to specific atoms within the molecule. The introduction of a spin label can aid in this process by providing a point of reference for mapping out the structure. For example, a series of 2D ¹H-¹⁵N HSQC spectra can be used to monitor the changes in chemical shifts and signal intensities upon the introduction of the spin label, providing information about the binding site and the surrounding residues.

Furthermore, the combination of PRE data with traditional Nuclear Overhauser Effect (NOE) restraints (which provide short-range distance information) in structure calculation protocols leads to more accurate and higher-resolution structures. This integrated approach is particularly valuable for studying large proteins and protein complexes where NOE data alone may be insufficient to define the global fold.

Mass Spectrometry for Characterization of Spin-Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool in proteomics for the identification, quantification, and characterization of proteins. vimta.com In the context of spin-labeling studies with this compound, MS plays a crucial role in verifying the successful and specific attachment of the label to the target biomolecule.

Following the labeling reaction, the protein is typically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the labeled and unlabeled peptides, researchers can identify the peptide that contains the spin label. The mass shift corresponding to the addition of the this compound moiety confirms the covalent modification.

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification within the peptide sequence. drug-dev.com In an MS/MS experiment, the labeled peptide is isolated and fragmented, and the masses of the resulting fragment ions are measured. Analysis of the fragment ion spectrum allows for the precise determination of the amino acid residue to which the spin label is attached. This verification is critical for the accurate interpretation of subsequent NMR or EPR data.

Novel MS-based approaches, such as covalent labeling-mass spectrometry (CL-MS), can also provide structural information. ahajournals.org While not directly employing a spin label's paramagnetic properties, the principles are similar: a labeling reagent's reactivity is used to probe the solvent accessibility of amino acid side chains, providing insights into protein topology and conformation.

Computational Chemistry and Molecular Modeling Techniques

Computational methods are increasingly used in synergy with experimental techniques to provide a dynamic and atomic-resolution view of biomolecular systems. For spin-labeled biomolecules, computational approaches can aid in the interpretation of experimental data and provide predictive insights.

Molecular Dynamics (MD) Simulations of Spin-Labeled Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. biorxiv.org For a protein labeled with this compound, MD simulations can be used to model the conformational flexibility of the spin label itself and its impact on the local protein environment. The spin label is not a static entity but possesses its own conformational freedom, which can be explored through simulations. nih.gov

By running simulations of the spin-labeled protein, researchers can generate an ensemble of structures that represent the dynamic nature of the system. This ensemble can then be used to back-calculate PRE values, which can be compared with the experimental data to validate the structural model and refine the interpretation of the PRE-derived distances. researchgate.net MD simulations are also invaluable for understanding how the attachment of the spin label might perturb the natural structure and dynamics of the biomolecule. nih.gov

Table 2: Representative output from an MD simulation of a spin-labeled peptide.

| Simulation Time (ns) | Spin Label-Backbone Atom Distance (Å) | Protein Root Mean Square Deviation (RMSD) (Å) |

| 0 | 10.2 | 0.0 |

| 10 | 8.5 | 1.2 |

| 20 | 12.1 | 1.5 |

| 30 | 9.8 | 1.4 |

| 40 | 11.5 | 1.6 |

| 50 | 10.7 | 1.5 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. researchgate.net For the this compound radical, DFT calculations can provide fundamental insights into its electronic properties, which govern its behavior as a spin label.

DFT can be used to calculate the distribution of the unpaired electron spin density within the nitroxide moiety. This information is crucial for understanding the origin of the hyperfine interactions observed in EPR spectroscopy and for accurately modeling the PRE effect in NMR. Furthermore, DFT calculations can predict spectroscopic parameters such as g-tensors and hyperfine coupling constants. acs.org These calculated parameters can be compared with experimental values to validate the theoretical model and to aid in the interpretation of complex spectra. By understanding the electronic structure of the spin label in different chemical environments (e.g., in solvents of varying polarity or when interacting with the protein), researchers can gain a more nuanced understanding of the information reported by the spin label.

Docking Studies of Spin-Labeled Compounds

The integration of computational docking studies with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy provides a powerful approach to understanding the structure, dynamics, and interactions of biomolecules. nih.govelifesciences.org Docking studies of spin-labeled compounds, such as those utilizing the this compound nitroxide probe, are instrumental in refining structural models and interpreting experimental distance measurements. st-andrews.ac.uk These computational methods allow for the prediction of the spin label's conformational preferences when attached to a specific site on a protein or nucleic acid, which is crucial for the accurate translation of EPR data into structural restraints. nih.govacs.org

Molecular docking simulations of spin-labeled biomolecules are typically employed to predict the binding orientation and affinity of the spin label within a particular microenvironment. This process involves generating a set of possible conformations (rotamers) of the spin label and then "docking" them onto the macromolecular structure. elifesciences.org The stability of each docked pose is evaluated using a scoring function that approximates the binding free energy. These studies are essential for validating and refining structural models derived from experimental data. washington.edu

The process generally begins with the virtual attachment of the spin label to a specific residue, often a cysteine, in the protein structure. mdpi.com Software packages like Rosetta or chiLife can then be used to sample the conformational space of the spin label's side chain. elifesciences.orgplos.org These programs often utilize rotamer libraries, which are collections of pre-calculated, low-energy conformations of the spin label. nih.gov The selection of plausible spin label conformations is critical and often involves filtering out those that result in steric clashes with the surrounding protein atoms. elifesciences.org

Advanced computational approaches, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of the spin label's behavior. acs.org MD simulations can model the flexibility of both the spin label and the protein, offering insights into the ensemble of conformations the spin label can adopt. acs.orgrsc.org This information is particularly valuable for interpreting EPR data, as the mobility of the spin label is a key factor influencing the resulting spectra. rsc.org

The outcomes of these docking and modeling studies are often presented in data tables that summarize key parameters. For instance, a typical docking study of a protein spin-labeled with a Doxyl derivative might yield data on the most favorable rotamer, its interaction energy, and the key amino acid residues in its vicinity.

Below is an illustrative data table showcasing the kind of results that can be obtained from a docking study of a protein spin-labeled at two different sites.

| Labeling Site | Most Populated Rotamer (Dihedral Angles) | Interaction Energy (kcal/mol) | Key Interacting Residues |

| Cys-54 | χ1: -60°, χ2: 175°, χ3: -160°, χ4: 0° | -8.2 | Val-21, Leu-48, Phe-90 |

| Cys-121 | χ1: 180°, χ2: 65°, χ3: 170°, χ4: 15° | -6.5 | Ser-118, Ala-125, Gln-132 |

This table is a representative example and does not reflect actual experimental data for this compound.

These computational insights are then correlated with experimental EPR data, such as distance distributions obtained from Double Electron-Electron Resonance (DEER) experiments. nih.gov The agreement between the predicted and experimental data serves to validate the structural model of the biomolecule. acs.org Discrepancies, on the other hand, can indicate inaccuracies in the model or highlight unexpected conformational dynamics. The iterative process of computational modeling and experimental validation is a cornerstone of modern structural biology. acs.org

Future Trajectories and Emerging Research Paradigms for 2 Aminomethyl 2 Methyl Doxyl

Development of Next-Generation Multifunctional Spin Probes

The development of next-generation multifunctional spin probes represents a significant leap forward in the study of complex biological systems. These advanced probes are designed to provide a more comprehensive picture of the molecular environment by integrating multiple sensing capabilities into a single molecule. The amine functionality of 2-(Aminomethyl)-2-methyl Doxyl makes it an ideal scaffold for the creation of such sophisticated tools.

Future research in this area is likely to focus on the following:

Dual-Function Probes: Combining the paramagnetic properties of the Doxyl group with other reporter molecules, such as fluorophores or photo-activatable groups. This would enable researchers to perform correlative studies using both electron paramagnetic resonance (EPR) spectroscopy and fluorescence microscopy, providing complementary data on molecular dynamics and localization.

Environment-Sensing Probes: Modifying the structure of this compound to create probes that are sensitive to specific environmental parameters, such as pH, redox state, or the presence of specific ions. This could be achieved by incorporating pH-sensitive moieties or redox-active groups into the molecule.

Targeted Probes: Conjugating this compound to specific biomolecules, such as antibodies or peptides, to create probes that can be targeted to specific cellular compartments or proteins of interest. This would allow for highly localized measurements of molecular dynamics and interactions.

The development of these multifunctional probes will require a combination of sophisticated organic synthesis, computational modeling, and advanced spectroscopic techniques.

Advancements in Time-Resolved Spectroscopic Techniques for Doxyl Labels

Time-resolved spectroscopic techniques are essential for studying the dynamics of biological processes on a wide range of timescales. Advancements in these techniques, particularly in the field of EPR spectroscopy, are opening up new avenues for the application of Doxyl labels like this compound.

Key areas of advancement include:

Pulsed EPR Techniques: The development of advanced pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) and Pulsed ENDOR, allows for the precise measurement of distances between spin labels on the nanometer scale. This is particularly useful for studying the structure and conformational changes of proteins and other macromolecules.

Stopped-Flow EPR: The combination of stopped-flow techniques with EPR spectroscopy enables the study of rapid kinetic processes, such as protein folding and enzyme catalysis, on the millisecond timescale.

High-Frequency EPR: The use of higher microwave frequencies in EPR spectroscopy provides increased spectral resolution, allowing for more detailed studies of the local environment and dynamics of spin labels.

These advancements in time-resolved spectroscopy will enable researchers to gain a deeper understanding of the dynamic processes that govern biological function.

Expansion into Novel Biological Systems and Disease Model Characterization

The application of Doxyl spin labels is expanding beyond traditional biophysical studies into the characterization of complex biological systems and disease models. The unique properties of this compound make it a promising tool for these emerging applications.

Research in Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, spin labels can be used to study the aggregation of proteins such as amyloid-beta and alpha-synuclein (B15492655). By attaching a Doxyl label to these proteins, researchers can use EPR spectroscopy to monitor the aggregation process and to screen for potential inhibitors. The amine group of this compound provides a convenient handle for conjugation to these proteins. Recent studies have demonstrated the potential of doxycycline, a related class of molecule, in inhibiting alpha-synuclein aggregation.

Cancer Research

In cancer research, Doxyl spin labels are being used to study the tumor microenvironment, which is characterized by hypoxia and altered redox status. Spin labels can be used to measure oxygen concentration and redox potential in tumors, providing valuable information for the development of new cancer therapies. Furthermore, studies have shown that doxyl stearic spin labels can be used to investigate conformational changes in human serum albumin, which may serve as a biomarker for cancer.

The table below summarizes some of the key research findings related to the use of Doxyl spin labels in disease model characterization.

| Disease Model | Application of Doxyl Spin Label | Key Findings |

| Neurodegenerative Diseases | Monitoring protein aggregation | Provides insights into the mechanism of aggregation and allows for the screening of inhibitors. |

| Cancer | Characterizing the tumor microenvironment | Enables the measurement of oxygen concentration and redox potential in tumors. |

| Cancer | Investigating protein conformational changes | Reveals allosteric modifications in serum albumin that may be indicative of cancer. |

The continued development of novel Doxyl spin labels and advanced spectroscopic techniques will undoubtedly lead to new and exciting discoveries in the field of biomedical research.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(Aminomethyl)-2-methyl Doxyl in academic research?

Answer:

Synthesis typically involves multi-step organic reactions, such as reductive amination or condensation of precursors like substituted phenols with aminomethyl groups. For example, intermediates like 2-(aminomethyl)phenol derivatives (CAS 932-30-9, HY-34350) are synthesized under controlled pH and temperature to avoid side reactions . Characterization requires:

- NMR spectroscopy (1H/13C) to confirm molecular structure and purity .

- HPLC-MS for quantifying trace impurities and verifying molecular weight .

- Elemental analysis to validate stoichiometry.

Lab reports should document reaction conditions, solvent systems, and purification steps (e.g., column chromatography) to ensure reproducibility .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Based on GHS classifications:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (Category 2/2A) .

- Ventilation: Use fume hoods to mitigate inhalation hazards (respiratory irritation, Category 3) .

- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if symptoms persist .

- Waste Disposal: Segregate chemical waste and avoid drainage into waterways .

Safety training for lab personnel is essential, as emphasized in OSHA-compliant documentation .

Advanced: How should researchers design experiments to study this compound as a spin probe in protein dynamics?

Answer:

Key considerations include:

- Labeling Strategy: Covalent attachment to cysteine residues via maleimide or thiol-reactive groups, ensuring minimal perturbation to protein function .

- Control Experiments: Use unlabeled proteins and spin-inactive analogs to distinguish background noise .

- Data Collection: Employ electron paramagnetic resonance (EPR) spectroscopy to monitor spin label mobility and protein conformational changes .

- Statistical Validation: Replicate measurements across pH/temperature gradients to assess robustness .

Documentation must align with lab report standards, detailing hypothesis, methodology, and statistical thresholds .

Advanced: How can researchers resolve contradictions in spin-labeling data caused by environmental factors?

Answer:

Common discrepancies arise from:

- Solvent Effects: Polar solvents may alter label mobility; compare data in buffers like PBS vs. Tris-HCl .

- pH Sensitivity: Protonation states of aminomethyl groups can affect EPR signals. Titrate pH systematically and validate with NMR .

- Temperature Artifacts: Thermal motion impacts signal decay rates. Use temperature-controlled EPR setups and report deviations .

Cross-validate findings with orthogonal techniques (e.g., fluorescence quenching) to isolate confounding variables .

Advanced: What methodologies optimize the stability of this compound in aqueous vs. non-polar solvents?

Answer:

- Stability Assays: Monitor degradation via HPLC at timed intervals under UV light, oxygen, or varying temperatures .

- Solvent Optimization: Aqueous buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) reduce oxidation. In non-polar solvents (e.g., DMSO), store under inert gas .

- Spectroscopic Validation: Track UV-Vis absorbance shifts (200-400 nm) to detect decomposition products .

Publish raw data trends (e.g., half-life calculations) to support storage recommendations .

Basic: How is this compound validated for specificity in target-binding studies?

Answer:

- Competitive Binding Assays: Co-incubate with unlabeled competitors to measure displacement curves .

- Negative Controls: Use mutant proteins lacking binding sites to confirm label specificity .

- Dose-Response Analysis: Plot binding affinity (Kd) using nonlinear regression models (e.g., Hill equation) .

Documentation should include raw titration data and statistical confidence intervals .

Advanced: What analytical approaches address batch-to-batch variability in synthesized this compound?

Answer:

- Quality Control (QC): Implement NMR and HPLC-MS for every batch to quantify purity (>95%) and identify contaminants (e.g., unreacted precursors) .

- Standardized Protocols: Adopt fixed reaction times, reagent ratios, and purification steps to minimize variability .

- Interlab Comparisons: Share samples with collaborating labs for cross-validation using identical analytical methods .

Publish QC metrics in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.